![molecular formula C6H5ClN4O B13097490 5-Chloro-7-methoxy-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 89581-76-0](/img/structure/B13097490.png)
5-Chloro-7-methoxy-[1,2,4]triazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-7-methoxy-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-7-methoxy-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-amino-1,2,4-triazole with 4-chloro-3-methoxybenzaldehyde under acidic conditions to form the desired triazolopyrimidine scaffold . The reaction is usually carried out in the presence of a catalyst such as acetic acid or phosphorus oxychloride (POCl3) to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-7-methoxy-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions to modify its functional groups, leading to the formation of different derivatives.
Cyclization Reactions: The triazolopyrimidine scaffold can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.
Cyclization Reactions: Catalysts such as acetic acid or POCl3 are used to facilitate cyclization reactions.
Major Products Formed
The major products formed from these reactions include various substituted triazolopyrimidine derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
Medicinal Chemistry: The compound has shown promising anticancer, antiviral, and antibacterial activities. .
Industrial Applications: The compound can be used as an intermediate in the synthesis of other heterocyclic compounds, which are valuable in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-7-methoxy-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit the activity of certain enzymes, such as cyclin-dependent kinases (CDKs), by binding to their active sites and preventing substrate access.
Receptor Modulation: The compound can modulate the activity of specific receptors, leading to altered cellular signaling and physiological responses.
DNA Interaction: The compound can interact with DNA, leading to the disruption of DNA replication and transcription processes.
Comparison with Similar Compounds
5-Chloro-7-methoxy-[1,2,4]triazolo[1,5-a]pyrimidine can be compared with other similar compounds in the triazolopyrimidine family:
7-Hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine: This compound has similar structural features but differs in its functional groups, leading to different biological activities.
5-Methyl-7-chloro-[1,2,4]triazolo[1,5-a]pyrimidine: This compound has a methyl group instead of a methoxy group, which can affect its reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Properties
CAS No. |
89581-76-0 |
|---|---|
Molecular Formula |
C6H5ClN4O |
Molecular Weight |
184.58 g/mol |
IUPAC Name |
5-chloro-7-methoxy-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C6H5ClN4O/c1-12-5-2-4(7)10-6-8-3-9-11(5)6/h2-3H,1H3 |
InChI Key |
FDNTXDIOQGJJMG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC2=NC=NN12)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


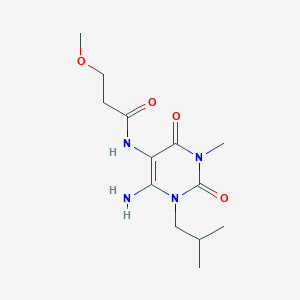

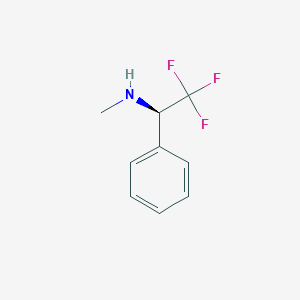
![4-[3-(4-Methylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13097434.png)

![(E)-3-(3-Oxoprop-1-en-1-yl)-7,8-dihydro-6H-indeno[5,6-e][1,2,4]triazine 1-oxide](/img/structure/B13097448.png)
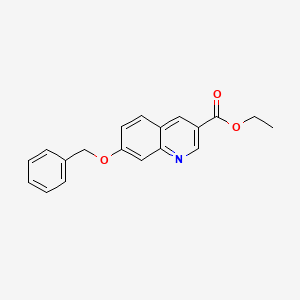
![[1,3]Dithiolo[4,5-c][1,2,5]thiadiazol-5-one](/img/structure/B13097460.png)
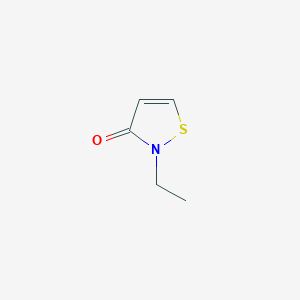
![2,4'-Difluoro-3-isopropoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13097470.png)
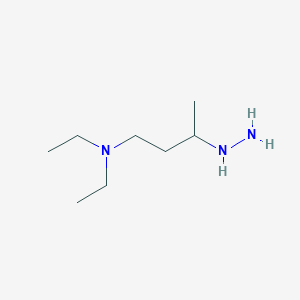
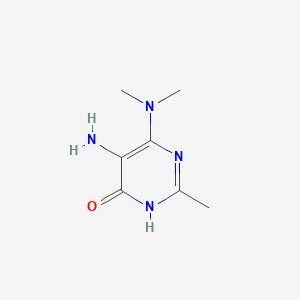

![tert-Butyl 2-((3'-chloro-[1,1'-biphenyl]-4-yl)methylene)hydrazinecarboxylate](/img/structure/B13097489.png)
